
N-(4-broMo-2-cyanophenyl)-4-fluorobenzaMide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide: is an organic compound that features a bromine atom, a cyano group, and a fluorine atom attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide typically involves the reaction of 4-bromo-2-cyanophenylamine with 4-fluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Products such as N-(4-azido-2-cyanophenyl)-4-fluorobenzamide.
Reduction Reactions: Products such as N-(4-amino-2-cyanophenyl)-4-fluorobenzamide.
Oxidation Reactions: Products such as this compound oxide.
Applications De Recherche Scientifique
Chemistry: N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the development of probes or inhibitors for specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to impart specific properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The bromine and cyano groups can form interactions with proteins or nucleic acids, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and specificity for its target. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(4-bromo-2-cyanophenyl)acetamide
- N-(4-bromo-2-cyanophenyl)pyridine-2-carboxamide
- N-(4-bromo-2-cyanophenyl)-N,N-dimethylformamidine
Comparison: N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and specificity for molecular targets. The presence of the fluorine atom can also affect the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Propriétés
Numéro CAS |
1206676-82-5 |
|---|---|
Formule moléculaire |
C14H8BrFN2O |
Poids moléculaire |
319.13 g/mol |
Nom IUPAC |
N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-3-6-13(10(7-11)8-17)18-14(19)9-1-4-12(16)5-2-9/h1-7H,(H,18,19) |
Clé InChI |
NAOLVOSZEXQOBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C#N)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C#N)F |
Synonymes |
N-(4-broMo-2-cyanophenyl)-4-fluorobenzaMide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



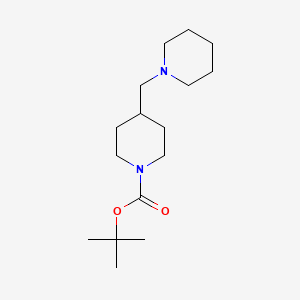
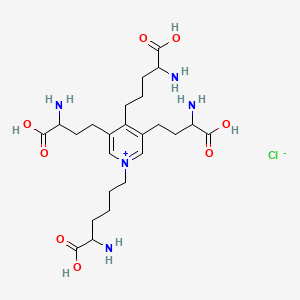
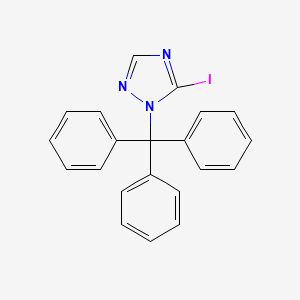
![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)
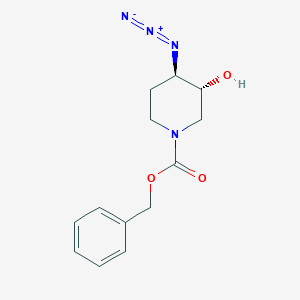
![4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid](/img/structure/B595445.png)
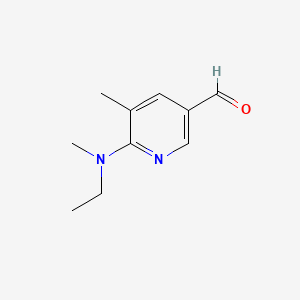

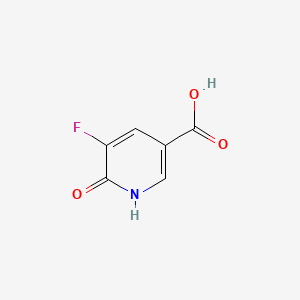

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)
